molecular formula C8H12ClNO B2992100 (S)-2-Amino-2-phenylethan-1-ol hydrochloride CAS No. 88026-82-8

(S)-2-Amino-2-phenylethan-1-ol hydrochloride

Cat. No.: B2992100
CAS No.: 88026-82-8
M. Wt: 173.64
InChI Key: KSXJJXIDBVLDBZ-DDWIOCJRSA-N
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Description

“(S)-2-Amino-2-phenylethan-1-ol hydrochloride” likely refers to a compound that contains an amino group (NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom, which is also attached to an alcohol group (OH). The “(S)” indicates the specific spatial arrangement of these groups around the carbon atom .


Synthesis Analysis

The synthesis of such compounds often involves reactions known as nucleophilic substitutions, where an electron-rich ‘nucleophile’ (like an amine or alcohol) attacks an electron-deficient ‘electrophile’. In this case, the phenyl group could be introduced via a reaction with phenyl halides .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The compound, being an amino alcohol, could participate in various chemical reactions. For example, it could react with carboxylic acids to form amides or esters, or it could be protonated to form a salt, especially in the presence of acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms .

Scientific Research Applications

Enantioselective Syntheses

A significant application of (S)-2-Amino-2-phenylethan-1-ol hydrochloride is in the field of synthetic chemistry, where its enantioselective synthesis methods are explored. Tanielyan et al. (2006) developed two enantioselective methods for synthesizing 2-amino-1-phenylethanol. The first method utilizes enantioselective oxazaborolidine-catalyzed borane reduction, while the second method involves hydrogenation using a chiral ruthenium complex. Both methods produce the amino alcohol with high enantiomeric excess (ee), demonstrating the compound's potential for producing optically active pharmaceuticals and chemicals (Tanielyan et al., 2006).

Vasorelaxant Effects

Another application is found in pharmacology, where the vasorelaxant effects of related compounds are studied for potential therapeutic benefits. Brito et al. (2013) investigated 1-nitro-2-phenylethane, demonstrating its ability to induce vasorelaxation via stimulation of the soluble guanylate cyclase-cGMP pathway, suggesting a possible mechanism of action for vasorelaxant effects observed in analogs of this compound (Brito et al., 2013).

Supramolecular Architecture

In materials science, the compound's derivatives are used to construct supramolecular architectures. Liu et al. (2004) described the synthesis of lanthanide coordination polymers with 2-aminoterephthalic acid and 1,10-phenanthroline, demonstrating the utility of this compound derivatives in creating complex structures with potential applications in catalysis, drug delivery, and materials science (Liu et al., 2004).

Spectroscopic Studies

Spectroscopic studies, such as those conducted by Subashini and Periandy (2016), provide insights into the molecular structure and behavior of this compound. Their research offers a comprehensive spectroscopic characterization, highlighting the compound's potential for further studies in molecular interactions and drug design (Subashini & Periandy, 2016).

Biomolecule Analog Studies

Research by Melandri et al. (2009) on free jet microwave absorption spectroscopy of 2-amino-1-phenylethanol and its analogs provides valuable data on the shape and conformations of biomolecules, offering a foundation for understanding the structural basis of their biological activity (Melandri et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, many drugs that contain a phenyl ring and an amine group act by interacting with receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many amines and alcohols are irritants and can be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for research on such compounds could involve exploring their potential uses in various fields, such as medicine or materials science. This could involve synthesizing new derivatives, studying their properties, and testing their activity in relevant models .

Properties

IUPAC Name

(2S)-2-amino-2-phenylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXJJXIDBVLDBZ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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